PROTAC AR-NTD degrader 1
Description
Significance of Androgen Receptor Signaling in Disease Pathogenesis
Androgen receptor (AR) signaling is a crucial pathway in the human body, primarily mediating the effects of androgens like testosterone. nih.govscholarsresearchlibrary.com This signaling is vital for the normal development and function of male reproductive tissues. annualreviews.org However, the dysregulation of the AR signaling pathway is a hallmark of several diseases, most notably prostate cancer. nih.govannualreviews.orgnih.gov In prostate cancer, the AR can drive tumor growth and proliferation. mdpi.com Beyond prostate cancer, aberrant AR signaling is also implicated in other conditions such as androgen insensitivity syndrome and spinal and bulbar muscular atrophy. nih.govnih.gov
Evolution of Androgen Receptor Targeting Strategies and Limitations of Conventional Inhibition
For decades, the primary strategy to combat AR-driven diseases has been to inhibit its function using androgen receptor inhibitors (ARIs). frontiersin.orgnih.gov First-generation ARIs, such as bicalutamide (B1683754) and flutamide, were developed to block the binding of androgens to the AR. nih.gov However, their efficacy is often limited by the development of resistance. frontiersin.orgnih.gov
Second-generation ARIs, including enzalutamide (B1683756), apalutamide, and darolutamide, were later developed to overcome some of these resistance mechanisms. frontiersin.orgmdpi.com While these agents have shown improved outcomes, resistance remains a significant challenge. mdpi.com Tumors can develop mutations in the AR, particularly in the ligand-binding domain (LBD), rendering these inhibitors ineffective. mdpi.com Furthermore, the expression of AR splice variants that lack the LBD, such as AR-V7, is a major mechanism of resistance to conventional anti-androgen therapies. nih.gov These variants are constitutively active, meaning they can drive cancer progression even in the absence of androgens. nih.gov These limitations have necessitated the development of new therapeutic strategies that can effectively target all forms of the AR, including its resistant variants. nih.gov
Principles of Proteolysis Targeting Chimera (PROTAC) Technology for Protein Degradation
PROTAC technology represents a revolutionary approach in drug discovery, moving beyond simple inhibition to achieve the complete removal of a target protein. azalesov.comfrontiersin.org This "chemical knockdown" strategy utilizes the cell's own protein disposal system to eliminate disease-causing proteins. explorationpub.com
Molecular Architecture of Heterobifunctional PROTACs
PROTACs are heterobifunctional molecules, meaning they have two distinct active ends connected by a chemical linker. nih.govwikipedia.orgbiochempeg.com One end of the PROTAC is a ligand that specifically binds to the protein of interest (POI) that needs to be degraded. baudlab.co.uk The other end is a ligand that recruits an E3 ubiquitin ligase, a key component of the cell's protein degradation machinery. baudlab.co.uk The linker's length and chemical properties are crucial and must be optimized to allow for the formation of a stable ternary complex between the POI and the E3 ligase. explorationpub.com
Mechanism of Induced Protein Degradation via the Ubiquitin-Proteasome System
PROTACs work by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. nih.gov The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. baudlab.co.ukresearchgate.net This proximity, orchestrated by the PROTAC, allows the E3 ligase to tag the target protein with ubiquitin molecules. wikipedia.orgresearchgate.net This polyubiquitination serves as a molecular flag, marking the protein for destruction by the 26S proteasome. wikipedia.orgnih.gov The proteasome then degrades the tagged protein into smaller peptides.
Rationale for Androgen Receptor N-Terminal Domain (AR-NTD) Targeting in PROTAC Design
The N-terminal domain (NTD) of the androgen receptor has emerged as a critical therapeutic target, especially for overcoming resistance to conventional AR inhibitors. nih.govfrontiersin.org The NTD is essential for the transcriptional activity of both the full-length AR and its splice variants, including the notorious AR-V7. nih.govresearchgate.net Since many resistance mechanisms involve alterations in the LBD, targeting the NTD provides a way to inhibit all active forms of the AR. nih.gov
The NTD is an intrinsically disordered region, which has traditionally made it a challenging target for small molecule inhibitors. frontiersin.orgresearchgate.net However, PROTAC technology is well-suited to target such domains. annualreviews.org By designing a PROTAC with a ligand that binds to the AR-NTD, it is possible to induce the degradation of the entire AR protein, including the full-length receptor and its splice variants. nih.govnih.gov This approach has the potential to overcome resistance driven by LBD mutations or the expression of LBD-lacking splice variants. nih.gov
PROTAC AR-NTD degrader 1 is a specific example of such a compound. It is designed to selectively bind to the AR-NTD and recruit an E3 ligase to induce the degradation of AR-V7 and full-length AR. targetmol.commedchemexpress.com Research has shown that this degrader can effectively reduce the levels of AR-V7 protein in prostate cancer cells, leading to apoptosis (programmed cell death). targetmol.commedchemexpress.com
Research Findings on this compound
Studies on this compound, also referred to as compound 18 in some literature, have demonstrated its potential in targeting AR-driven prostate cancer.
| Cell Line | Concentration | Degradation Efficiency of AR-V7 | Reference |
| VCaP | 1 µM | 62.2% | targetmol.commedchemexpress.com |
| VCaP | 5 µM | 71.1% | targetmol.commedchemexpress.com |
These findings highlight the ability of this compound to effectively reduce the levels of the AR-V7 splice variant, which is a key driver of resistance in castration-resistant prostate cancer. The degradation of AR-V7 by this PROTAC leads to the induction of apoptosis in prostate cancer cells. targetmol.commedchemexpress.com
Other research into AR-NTD targeting PROTACs, such as BWA-522, has further validated this approach. BWA-522, which also targets the AR-NTD, effectively degrades both full-length AR and AR-V7, suppresses the expression of downstream AR target genes, and induces apoptosis in prostate cancer cells. nih.govacs.org
Properties
Molecular Formula |
C41H47ClN6O7 |
|---|---|
Molecular Weight |
771.3 g/mol |
IUPAC Name |
5-[3-[4-[5-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]pentyl]triazol-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H47ClN6O7/c1-41(2,28-10-15-33(16-11-28)55-26-31(49)24-42)27-8-13-32(14-9-27)54-22-5-3-4-7-30-25-47(46-45-30)21-6-20-43-29-12-17-34-35(23-29)40(53)48(39(34)52)36-18-19-37(50)44-38(36)51/h8-17,23,25,31,36,43,49H,3-7,18-22,24,26H2,1-2H3,(H,44,50,51)/t31-,36?/m1/s1 |
InChI Key |
YTDZCZJXTGPJSL-RACIXVTASA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OC[C@@H](CCl)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OCC(CCl)O |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Protac Ar Ntd Degrader 1
Design Rationale and Synthetic Strategies of Androgen Receptor N-Terminal Domain Degraders
The foundational strategy for developing PROTAC AR-NTD degrader 1 involved a heterobifunctional design. nih.govnih.gov This approach consists of three key components: a moiety that binds to the target protein (the AR N-terminal domain), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active ends. nih.gov By physically bridging the AR and the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the AR protein via the cell's native protein disposal machinery, the ubiquitin-proteasome system. nih.gov
Selection of Androgen Receptor N-Terminal Domain Binding Moieties
The N-terminal domain (NTD) of the androgen receptor was selected as the target engagement site because it is essential for the transcriptional activity of both full-length AR and its splice variants. frontiersin.orgnih.gov Unlike the ligand-binding domain (LBD), the NTD is present in constitutively active variants like AR-V7, which are a major cause of resistance to second-generation antiandrogens. nih.gov
For this compound (BWA-522), the design incorporated a warhead based on the known AR-NTD antagonist Ralaniten (EPI-002). researchgate.netfrontiersin.orgnih.gov Ralaniten functions by binding to a specific region within the NTD known as transactivation unit 5 (Tau-5), thereby inhibiting AR's transcriptional function. nih.gov By utilizing a well-characterized NTD-binding molecule, the researchers ensured specific targeting of all functionally relevant forms of the AR protein. frontiersin.orgnih.gov
Rational Design and Optimization of E3 Ubiquitin Ligase Recruitment Strategies (e.g., Cereblon, Von Hippel-Lindau)
PROTACs function by hijacking the cellular ubiquitin-proteasome system, which requires the recruitment of an E3 ubiquitin ligase. nih.gov The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL) due to the availability of well-validated, high-affinity small molecule ligands. rsc.orgsemanticscholar.org
In the development of BWA-522, researchers tethered the Ralaniten-based warhead to a ligand that recruits the Cereblon (CRBN) E3 ligase. researchgate.net The rationale for selecting CRBN is its high abundance in cells and its proven efficacy in numerous successful PROTAC designs, making it a robust choice for inducing potent protein degradation. semanticscholar.org The design leverages the CRBN E3 ligase complex to bring the ubiquitination machinery into close proximity with the AR-NTD. nih.gov
Role of Linker Chemistry and Structure-Activity Relationship (SAR) Studies in Optimizing Degradation Efficacy
The chemical linker connecting the AR-NTD binding moiety and the E3 ligase ligand plays a crucial role in PROTAC efficacy. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex formed between the AR, the PROTAC, and the E3 ligase. nih.gov The formation of a productive ternary complex is essential for efficient ubiquitination of the target protein. biorxiv.org
The development of BWA-522 was the result of systematic structure-activity relationship (SAR) studies where various chemical linkers were synthesized and evaluated. acs.orgnih.gov This optimization process aimed to identify a linker that would orient the AR and CRBN in a spatially favorable manner to facilitate the transfer of ubiquitin to the AR protein. While specific details of the linker SAR for BWA-522 are part of a broader study, its selection as a lead compound indicates that its linker architecture successfully promotes the formation of a stable and effective ternary complex, leading to potent degradation of both AR-FL and AR-V7. researchgate.netnih.gov
Molecular Mechanism of Action of this compound
The mechanism of action of BWA-522 follows the established paradigm for PROTACs: event-driven, catalytic degradation of a target protein. nih.gov Unlike traditional inhibitors that require continuous occupancy of a binding site, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov
Elucidation of Ternary Complex Formation with Androgen Receptor and E3 Ligase
The critical initiating step in the mechanism of BWA-522 is the formation of a ternary complex, consisting of the androgen receptor, BWA-522, and the CRBN E3 ligase complex. nih.govnih.gov The bifunctional nature of the PROTAC allows it to simultaneously bind to the NTD of the AR and to CRBN, physically drawing them together. biorxiv.org The stability and conformation of this ternary complex are paramount for the subsequent steps of the degradation process. researchgate.net A productive complex positions a lysine residue on the surface of the AR in proximity to the E2 ubiquitin-conjugating enzyme associated with the CRBN complex, enabling efficient ubiquitin transfer. nih.gov While specific biophysical studies on the BWA-522 ternary complex are not publicly detailed, its potent degradation activity implies the successful formation of a cooperative and functionally competent complex. medchemexpress.comresearchgate.net
Characterization of Androgen Receptor Ubiquitination and Subsequent Proteasomal Degradation Pathway
Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2 enzyme to one or more lysine residues on the surface of the AR protein. nih.gov This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. cytoskeleton.com The proteasome, a large protein complex responsible for cellular protein degradation, then recognizes, unfolds, and degrades the polyubiquitinated AR into small peptides. nih.gov
Studies have demonstrated that BWA-522 effectively induces the degradation of both AR-FL and AR-V7. researchgate.net This degradation leads to the suppression of AR downstream target genes and induces apoptosis in prostate cancer cells. nih.gov The involvement of the proteasome is a hallmark of PROTAC activity, and this mechanism is confirmed by the ability of proteasome inhibitors to block the degradation of the target protein. nih.gov
Interactive Data Table: Degradation Efficacy of this compound (BWA-522)
| Compound | Cell Line | Target Protein | Concentration (µM) | Degradation (%) | DC₅₀ (µM) |
| BWA-522 | VCaP | AR-V7 | 1 | 77.3 medchemexpress.com | Not Reported |
| BWA-522 | LNCaP | AR-FL | 5 | 72.0 medchemexpress.com | 3.5 researchgate.net |
Investigation of Specificity and Target Engagement Profiles
This compound is a proteolysis-targeting chimera designed to selectively target the N-terminal domain (NTD) of the androgen receptor (AR). targetmol.commedchemexpress.com The AR NTD is a critical domain for the transcriptional activities of both full-length AR (AR-FL) and its splice variants. nih.gov This region is often retained in constitutively active AR splice variants that drive resistance to therapies targeting the C-terminal ligand-binding domain. nih.govaacrjournals.org By specifically antagonizing the AR-NTD, this degrader engages with both AR-FL and AR variants that share this domain, such as AR-V7. targetmol.comaacrjournals.org The mechanism of action involves recruiting an E3 ubiquitin ligase to the AR protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This targeted degradation strategy is distinct from traditional inhibitors that merely block the receptor's function. nih.gov
Preclinical In Vitro Efficacy Studies
Studies on AR-NTD targeting PROTACs have demonstrated effective degradation of full-length AR (AR-FL). nih.govacs.org For instance, a representative AR-NTD PROTAC, BWA-522, effectively induces the degradation of AR-FL in prostate cancer cells. nih.govacs.org While specific degradation concentration data for AR-FL by this compound is not detailed in the provided results, other potent oral AR PROTACs have been shown to completely degrade AR in various cell lines with a 50% degradation concentration (DC50) of less than 1 nM. asco.orgresearchgate.net These related compounds demonstrate that the PROTAC strategy can lead to profound and efficient removal of the AR-FL protein. asco.org
A key feature of this compound is its ability to effectively degrade androgen receptor splice variants, most notably AR-V7. targetmol.commedchemexpress.com The AR-V7 variant, which lacks the ligand-binding domain, is a major contributor to resistance against standard-of-care treatments for prostate cancer. aacrjournals.org this compound has demonstrated significant, concentration-dependent degradation of AR-V7 in the VCaP prostate cancer cell line. targetmol.commedchemexpress.com
Table 1: Concentration-Dependent Degradation of AR-V7 in VCaP Cells
| Concentration | Degradation Efficiency |
|---|---|
| 1 µM | 62.2% |
| 5 µM | 71.1% |
Data sourced from multiple research findings. targetmol.commedchemexpress.com
Another selective AR-V7 PROTAC degrader showed potent activity in 22Rv1 cells, with a DC50 of 0.32 µM. medchemexpress.com This highlights the potential of NTD-targeting PROTACs to overcome resistance mediated by AR splice variants. nih.gov
By degrading both AR-FL and its variants, AR-NTD PROTACs effectively suppress the transcriptional activity of the androgen receptor. nih.govnih.gov This leads to a reduction in the expression of AR downstream target genes. nih.govacs.org For example, the degradation of AR-FL and AR-V7 proteins by the related compound BWA-522 was shown to suppress the expression of AR downstream proteins. nih.govacs.org Similarly, other AR PROTACs have been reported to suppress the expression of the AR-target gene PSA. asco.org This disruption of the AR signaling pathway is a primary mechanism through which these degraders exert their anti-cancer effects.
The degradation of AR proteins by this compound translates to significant anti-cancer effects in cellular models. The compound has been shown to induce apoptosis in prostate cancer cells. targetmol.commedchemexpress.com This programmed cell death is a direct consequence of eliminating the key survival signaling provided by the androgen receptor. asco.org Furthermore, studies with related AR-NTD PROTACs demonstrate potent inhibition of cell proliferation in prostate cancer cell lines. nih.govnih.gov For example, the AR-V7 degrader that was potent in 22Rv1 cells also inhibited cell proliferation with a 50% effective concentration (EC50) of 0.88 µM. medchemexpress.com In VCaP cells, potent apoptosis induction has been observed following treatment with AR PROTACs. asco.orgresearchgate.net
Preclinical In Vivo Efficacy Studies
While specific in vivo data for this compound is not available in the search results, studies on structurally related and functionally similar AR-NTD PROTACs provide strong preclinical proof-of-concept. A representative orally bioavailable AR-NTD PROTAC, BWA-522, demonstrated significant anti-tumor efficacy in a LNCaP xenograft model. nih.govacs.org
Table 2: In Vivo Efficacy of a Representative AR-NTD PROTAC (BWA-522)
| Animal Model | Outcome |
|---|---|
| LNCaP Xenograft | 76% tumor growth inhibition |
Data from a study on the representative compound BWA-522. nih.govacs.org
Other orally bioavailable AR PROTACs have also shown robust in vivo activity. In mouse xenograft studies, greater than 90% AR degradation was observed at a 1 mg/kg dose, leading to significant inhibition of tumor growth. asco.orgresearchgate.net These findings indicate that targeting the AR-NTD for degradation is a promising in vivo strategy for treating tumors dependent on AR-FL and AR-V7. nih.govacs.org
Table of Compound Names
| Compound Name | Description |
|---|---|
| This compound | A PROTAC that selectively targets the N-terminal domain of the Androgen Receptor. Also referred to as PROTAC AR-NTD antagonist 1. |
| BWA-522 | A representative, first-in-class, and orally bioavailable AR-NTD PROTAC degrader. |
| AR-V7 | Androgen Receptor Splice Variant 7, a key driver of treatment resistance in prostate cancer. |
Evaluation of Tumor Growth Inhibition and Regression in Xenograft Models
The in vivo efficacy of AR-NTD degraders has been substantiated through various xenograft models of prostate cancer. A representative compound, BWA-522, demonstrated significant tumor growth inhibition (TGI) in a LNCaP xenograft model. acs.orgnih.gov Oral administration of BWA-522 resulted in a 76% TGI, highlighting its potential as an orally bioavailable therapeutic agent. acs.orgnih.govnih.gov
Studies on other orally bioavailable AR PROTAC degraders further support the potent anti-tumor activity of this class of molecules. In mouse xenograft studies, one such degrader achieved greater than 90% AR degradation at a low oral dose, leading to significant inhibition of tumor growth in both intact and castrated settings. asco.org Another compound, ARV-110, showed dose-dependent TGI in a VCaP xenograft model, with inhibition rates reaching up to 109%, which was superior to the 79% TGI observed with enzalutamide (B1683756) in the same model. bioworld.com Notably, in noncastrated mice where enzalutamide was ineffective, ARV-110 demonstrated substantial TGI rates of up to 70%. bioworld.com Furthermore, the ARD-61 degrader showed enduring tumor growth inhibition in both LNCaP and VCaP xenograft models even after treatment cessation. annualreviews.org
| Compound | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| BWA-522 | LNCaP | 76% | acs.orgnih.govnih.gov |
| ARV-110 | VCaP (castrated) | Up to 109% | bioworld.com |
| VCaP (non-castrated) | Up to 70% | ||
| Enzalutamide | VCaP (castrated) | 79% | bioworld.com |
Demonstration of Efficacy in Preclinical Models Exhibiting Resistance to Current Androgen Receptor Pathway Inhibitors
A significant advantage of targeting the AR-NTD is the ability to overcome resistance mechanisms that plague current AR-LBD (ligand-binding domain) targeted therapies. oncternal.com Resistance often arises from AR gene mutations, amplification, or the expression of AR splice variants (AR-SVs) like AR-V7 that lack the LBD. asco.orgoncternal.com
This compound and related compounds have shown remarkable efficacy in preclinical models of treatment-resistant prostate cancer. The representative compound BWA-522 effectively induces the degradation of both full-length AR (AR-FL) and the clinically relevant AR-V7 splice variant. acs.orgnih.govresearchgate.net This dual activity is crucial for treating castration-resistant prostate cancer (CRPC) where AR-V7 is a known driver of resistance to drugs like enzalutamide and abiraterone. acs.orgresearchgate.net
Further studies have confirmed the effectiveness of this approach in resistant settings. An oral AR PROTAC demonstrated in vivo efficacy in a long-term, castrate, enzalutamide-resistant VCaP tumor model. asco.org Similarly, the compound UT-34 induced regression of enzalutamide-resistant tumors in preclinical models. aacrjournals.org The degrader ARV-110 was also found to be effective across several enzalutamide- and abiraterone-resistant models. bioworld.com This body of evidence strongly suggests that AR-NTD degraders can effectively target the AR signaling axis in tumors that have developed resistance to standard-of-care therapies. amazonaws.com
Analysis of Preclinical Pharmacokinetic Characteristics Supporting In Vivo Activity
The development of orally bioavailable PROTACs has been a key focus to ensure clinical translatability. Preclinical pharmacokinetic (PK) studies for AR-NTD degraders have shown promising results, supporting their potential for oral administration.
The representative compound BWA-522 demonstrated excellent oral bioavailability in multiple species. nih.gov In mice, it achieved an oral bioavailability of 40.5%, and in beagle dogs, the bioavailability was even higher at 69.3%. acs.orgnih.govnih.gov These findings indicate that BWA-522 is well-absorbed orally and can achieve systemic concentrations sufficient for therapeutic activity. nih.gov
Pharmacokinetic profiles of other oral AR PROTACs have also been encouraging. Drug metabolism and pharmacokinetic (DMPK) studies revealed robust and dose-proportional drug exposure in both rodent and non-rodent species. asco.org Another compound, AZ'3137, which degrades both wild-type AR and the L702H mutant, showed good oral bioavailability across species. nih.gov These favorable PK properties are critical as they underpin the significant tumor growth inhibition observed in the in vivo xenograft models. nih.gov
| Compound | Species | Oral Bioavailability (%) | Reference |
|---|---|---|---|
| BWA-522 | Mice | 40.5% | acs.orgnih.govnih.gov |
| Beagle Dogs | 69.3% | ||
| ARD-1676 | Mice | 67% | nih.gov |
| ARD-2051 | Mice | 53% | nih.gov |
Mechanisms of Overcoming Therapeutic Resistance Through Androgen Receptor N Terminal Domain Degradation
Addressing Androgen Receptor Ligand-Binding Domain (LBD) Mutations and Their Role in Resistance
Mutations in the ligand-binding domain (LBD) of the androgen receptor (AR) are a common mechanism of resistance to second-generation antiandrogen therapies. These mutations can alter the structure of the LBD, preventing the binding of competitive inhibitors or even converting these inhibitors into agonists, thereby promoting tumor growth.
PROTAC AR-NTD degrader 1 circumvents this resistance mechanism by targeting the N-terminal domain (NTD) of the AR, a region distant from the LBD. annualreviews.org The binding of this degrader to the NTD is independent of the LBD's mutational status. researchgate.net Consequently, this compound can effectively induce the degradation of AR proteins that harbor LBD mutations, which would otherwise be resistant to conventional inhibitors. This approach of targeting a different domain offers a promising strategy to treat prostate cancers that have developed resistance due to LBD mutations.
Degradation of Constitutively Active Androgen Receptor Splice Variants (e.g., AR-V7) as a Resistance Mechanism
A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of constitutively active AR splice variants (AR-SVs), with AR-V7 being the most prevalent and clinically relevant. These variants lack the LBD, the target of current antiandrogen drugs, and are therefore inherently resistant to these therapies.
This compound is specifically designed to address this challenge by targeting the NTD, a domain present in both full-length AR (AR-FL) and its splice variants. researchgate.netnih.govfrontiersin.org By binding to the NTD of AR-V7, this degrader effectively induces its degradation through the ubiquitin-proteasome system. frontiersin.org This targeted degradation of AR-V7 eliminates a key driver of resistance in CRPC. Research has demonstrated the potent activity of this degrader in degrading AR-V7 in prostate cancer cell lines.
| Cell Line | Compound Concentration (µM) | AR-V7 Degradation Efficiency (%) |
| VCaP | 1 | 62.2 |
| VCaP | 5 | 71.1 |
This table presents the degradation efficiency of this compound (also referred to as PROTAC AR-NTD antagonist 1) in the VCaP prostate cancer cell line.
The ability to degrade AR-V7 and other splice variants that retain the NTD is a critical advantage of this compound, offering a potential therapeutic solution for a patient population with limited treatment options.
Mitigation of Resistance Arising from Androgen Receptor Gene Amplification and Overexpression
Amplification and subsequent overexpression of the AR gene is another well-established mechanism of resistance. Increased levels of the AR protein can sensitize cancer cells to low levels of androgens, thereby reactivating the AR signaling pathway even in a castrate environment.
This compound addresses this form of resistance by efficiently degrading the overexpressed AR protein. Its catalytic mode of action allows a single molecule of the degrader to induce the degradation of multiple AR protein molecules. This sub-stoichiometric activity is particularly advantageous in the context of AR overexpression.
Studies have shown that this compound (as BWA-522) effectively degrades both full-length AR and AR-V7 in VCaP cells, a cell line known for AR gene amplification. researchgate.netnih.gov
| Cell Line | Compound (BWA-522) Concentration (µM) | Target Protein | Degradation Efficiency (%) |
| VCaP | 1 | AR-V7 | 77.3 |
| LNCaP | 5 | AR-FL | 72.0 |
This table shows the degradation efficiency of BWA-522 in prostate cancer cell lines with AR overexpression (LNCaP) and gene amplification (VCaP).
By reducing the total cellular pool of AR, this degrader can effectively counteract the effects of gene amplification and overexpression, a common resistance pathway.
Distinct Mechanistic Advantages Over Competitive Androgen Receptor Inhibitors
The mechanism of action of this compound offers several distinct advantages over traditional competitive AR inhibitors that target the LBD:
Overcoming Target-Based Resistance: By targeting the NTD, it remains effective against tumors with LBD mutations and LBD-lacking splice variants like AR-V7, which are primary drivers of resistance to conventional antiandrogens. frontiersin.org
Catalytic Activity: Unlike inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically. A single molecule can induce the degradation of multiple target proteins, leading to a more profound and sustained downstream effect. scispace.com This event-driven pharmacology contrasts with the occupancy-driven mechanism of inhibitors. nih.gov
Elimination of Scaffolding Functions: Competitive inhibitors block the ligand-binding activity of AR but may not disrupt its non-canonical, ligand-independent functions or its role as a scaffolding protein in larger transcriptional complexes. By inducing the complete degradation of the AR protein, this compound eliminates all potential signaling and scaffolding functions of the receptor.
Increased Potency: The catalytic nature of PROTAC-mediated degradation can lead to enhanced potency compared to stoichiometric inhibitors. By removing the target protein, lower drug concentrations may be sufficient to achieve a robust biological response.
Advanced Methodological Approaches Employed in the Study of Protac Ar Ntd Degrader 1
Quantitative Molecular and Cellular Assays for Degradation Profiling (e.g., Western Blotting, Immunofluorescence)
The primary efficacy of PROTAC AR-NTD degrader 1 is its ability to induce the degradation of the androgen receptor (AR) and its splice variants, particularly the N-terminal domain (NTD) containing AR-V7. To quantify this effect, researchers employ a range of molecular and cellular assays.
Western Blotting is a cornerstone technique used to determine the levels of specific proteins in cell lysates. nih.gov In the context of this compound, prostate cancer cell lines such as VCaP, LNCaP, and CWR22Rv1 are treated with the compound for a defined period. nih.govumich.edu Subsequently, cell lysates are prepared, and the proteins are separated by gel electrophoresis and transferred to a membrane. nih.gov This membrane is then probed with specific antibodies that recognize the AR protein, allowing for the visualization and quantification of AR levels. nih.gov This method provides clear, quantitative data on the extent of protein degradation. For instance, studies on a related compound, PROTAC AR-NTD antagonist 1, demonstrated degradation efficiencies of 62.2% at a 1 µM concentration and 71.1% at a 5 µM concentration in VCaP cells. immunomart.orgmedchemexpress.comtargetmol.com The potency of such degraders is often expressed as the DC50 value (the concentration required to degrade 50% of the target protein), with some oral AR PROTACs achieving DC50 values of less than 1 nM. researchgate.netasco.org
To confirm that the degradation occurs via the ubiquitin-proteasome system, as is the mechanism for PROTACs, co-treatment experiments are performed. nih.gov Cells are treated with the PROTAC in the presence of a proteasome inhibitor (like MG132) or a NEDD8-activating enzyme inhibitor (like MLN4924), which inactivates Cullin-RING E3 ubiquitin ligases. nih.gov Reversal of protein degradation in the presence of these inhibitors, as observed by Western blot, confirms the intended mechanism of action. nih.gov Furthermore, immunoprecipitation of the AR protein followed by Western blotting for ubiquitin can directly visualize the polyubiquitination of the target protein, a key step preceding its degradation. nih.gov
Immunofluorescence and plate-based methods like the In-Cell Western assay offer a higher-throughput alternative to traditional Western blotting for screening and optimization. nih.gov In these assays, cells are grown in microplates, treated with the degrader, and then fixed and permeabilized. nih.gov Fluorescently labeled antibodies against the target protein are used to stain the cells, and the fluorescence intensity, which correlates with the protein level, is quantified using plate readers. nih.gov This allows for rapid assessment of structure-activity relationships for newly synthesized PROTACs. nih.gov
| Compound | Cell Line | Concentration | Degradation Efficiency (%) | DC50 |
|---|---|---|---|---|
| PROTAC AR-NTD antagonist 1 | VCaP | 1 µM | 62.2% immunomart.orgtargetmol.com | N/A |
| PROTAC AR-NTD antagonist 1 | VCaP | 5 µM | 71.1% immunomart.orgtargetmol.com | N/A |
| Oral AR PROTAC (Generic) | Various | N/A | >95% | < 1 nM researchgate.netasco.orgfrontiersin.org |
| ARD-266 | LNCaP, VCaP, 22Rv1 | 10 nM (after 6h) | >95% frontiersin.org | 0.2 - 1 nM frontiersin.org |
Structural Biology Techniques for Ternary Complex Elucidation (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
The mechanism of action of any PROTAC relies on its ability to form a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity. nih.govspringernature.com Elucidating the three-dimensional structure of this PROTAC-induced complex is critical for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective degraders.
X-ray crystallography has been a pivotal technique in the PROTAC field. It can provide atomic-level detail of the interactions within the ternary complex, including the specific contacts between the PROTAC and its two protein partners, as well as the newly formed protein-protein interface between the target and the E3 ligase. researchgate.net These structural insights can explain the observed cooperativity of binding, where the formation of the ternary complex is more stable than what would be predicted from the individual binary binding affinities. nih.gov While specific crystal structures for the this compound ternary complex are not yet publicly available, the structures solved for other PROTACs, such as the VHL-MZ1-BRD4 complex, have provided invaluable blueprints for the field. researchgate.netnih.gov
Cryo-electron microscopy (Cryo-EM) is emerging as a powerful alternative and complementary technique to X-ray crystallography. Cryo-EM is particularly useful for large, dynamic, or difficult-to-crystallize complexes, which can often be the case for PROTAC ternary complexes involving full-length proteins and E3 ligase machinery. This technique allows for the visualization of different conformational states of the complex, offering a more dynamic picture of its assembly and function. nih.gov
Biophysical Methods for Characterizing Target Engagement and Binding Affinity (e.g., Cellular Thermal Shift Assay)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement within the complex environment of a living cell. nih.gov This assay is based on the principle that when a protein binds to a ligand, its thermal stability increases. In a CETSA experiment, cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. An increase in the melting temperature of the AR protein in the presence of this compound would provide direct evidence of target engagement in a physiological context. nih.govmdpi.com
Other key biophysical techniques used in the broader PROTAC field include:
Isothermal Titration Calorimetry (ITC) : Measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary complex formations, including binding affinity (Kd), stoichiometry, and enthalpy/entropy of binding. nih.gov
Surface Plasmon Resonance (SPR) : An optical technique that measures binding kinetics (on- and off-rates) in real-time by immobilizing one binding partner on a sensor chip and flowing the other partners over it.
Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) : These techniques are often used in competitive binding assays to determine the affinity of the PROTAC for its target proteins. springernature.com
These methods are crucial for dissecting the binding events that underpin degradation. They can help determine if the ternary complex forms cooperatively and can rationalize why some PROTACs are highly effective degraders despite having weak binding affinity for either the target or the E3 ligase in isolation. nih.govresearchgate.net
Omics-Based Approaches for Global Proteome and Transcriptome Analysis Following Degradation
The intended action of this compound is the selective removal of the AR protein. However, it is critical to ensure that the compound does not cause widespread, unintended degradation of other proteins, which could lead to off-target toxicity.
Global proteome analysis , typically performed using mass spectrometry, is the definitive method for assessing the selectivity of a degrader. nih.gov In this approach, cells are treated with the PROTAC, and the entire cellular proteome is extracted, digested into peptides, and analyzed by mass spectrometry. By comparing the proteome of treated cells to that of untreated cells, researchers can identify and quantify changes in the abundance of thousands of proteins simultaneously. The ideal outcome for a selective degrader like this compound is the significant and singular downregulation of the AR protein and its variants, with minimal changes to other proteins. For example, studies on the AR PROTAC ARV-110 in VCaP cells demonstrated high selectivity, with only AR being degraded out of a panel of 4,000 proteins. bioworld.com
Transcriptome analysis , often conducted using RNA-sequencing (RNA-Seq), provides insight into the downstream functional consequences of AR degradation. nih.govmdpi.com Since AR is a transcription factor, its degradation is expected to alter the expression of a specific set of AR-regulated genes. frontiersin.org Transcriptomic analysis can confirm that the PROTAC effectively shuts down the AR signaling pathway by measuring changes in the mRNA levels of known AR target genes, such as Prostate-Specific Antigen (PSA). asco.orgfrontiersin.org This provides functional validation that the observed protein degradation translates into the desired biological effect.
Development and Utilization of Relevant In Vivo Model Systems for Efficacy Evaluation
To assess the therapeutic potential of this compound, its efficacy must be evaluated in relevant animal models of prostate cancer. The most common approach involves the use of xenograft models, where human prostate cancer cells are implanted into immunocompromised mice.
Various cell line-derived xenograft models are used, including:
VCaP xenografts : This model is particularly relevant as VCaP cells express high levels of AR, including the AR-V7 splice variant, and are sensitive to AR-directed therapies. bioworld.com
LNCaP xenografts : Another widely used model representing androgen-sensitive prostate cancer. acs.orgnih.gov
Enzalutamide-resistant models : To test the hypothesis that AR degraders can overcome resistance to existing AR inhibitors, xenograft models are developed from cell lines that have acquired resistance to drugs like enzalutamide (B1683756). researchgate.netasco.org
In these in vivo studies, tumor-bearing mice are treated with the PROTAC, and key endpoints are measured. Efficacy is primarily assessed by monitoring tumor volume over time. nih.gov Successful treatment is indicated by a significant inhibition of tumor growth compared to a vehicle-treated control group. nih.gov For instance, the related AR-NTD degrader BWA-522 demonstrated 76% tumor growth inhibition in a LNCaP xenograft model. acs.orgnih.gov Another oral AR PROTAC showed greater than 90% AR degradation in tumor tissue at a 1 mg/kg dose, leading to significant tumor growth inhibition. researchgate.netasco.org In addition to tumor growth, researchers also collect tumor tissue at the end of the study to confirm target degradation in vivo via Western blotting or immunohistochemistry. bioworld.com These animal models are also essential for evaluating the pharmacokinetic properties of the degrader, such as its oral bioavailability. acs.orgnih.gov
| Compound | Model System | Key Finding |
|---|---|---|
| BWA-522 | LNCaP mouse xenograft | 76% tumor growth inhibition acs.orgnih.gov |
| ARV-110 | VCaP mouse xenograft | >90% AR protein reduction in tumor bioworld.com |
| Oral AR PROTAC (Generic) | Enzalutamide-resistant VCaP xenograft | Demonstrated in vivo efficacy and reduction of oncogenic Erg protein researchgate.netasco.org |
| ARD-61 | MDA-MB-453 xenograft (AR+ Breast Cancer) | More effective than enzalutamide in tumor growth inhibition nih.gov |
Comparative Analysis, Challenges, and Future Research Directions for Androgen Receptor N Terminal Domain Degraders
Comparative Analysis with Androgen Receptor Ligand-Binding Domain and DNA-Binding Domain-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic strategy in oncology, particularly for targeting the androgen receptor (AR) in prostate cancer. nih.govmdpi.com These heterobifunctional molecules are designed to induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. mdpi.com While most AR PROTACs developed to date target the ligand-binding domain (LBD), newer strategies are exploring the N-terminal domain (NTD) and the DNA-binding domain (DBD). annualreviews.org
A key advantage of targeting the NTD or DBD is the ability to degrade not only the full-length AR but also AR splice variants (AR-Vs) that lack the LBD. annualreviews.orgnih.gov These AR-Vs, such as AR-V7, are a major cause of resistance to current anti-androgen therapies that target the LBD. nih.govnih.gov PROTACs targeting the LBD, like ARV-110 (Bavdegalutamide), are derived from AR antagonists and have shown potent degradation of the full-length AR. biorxiv.orgmdpi.com However, their efficacy against LBD-lacking AR-Vs is limited. annualreviews.org
In contrast, NTD-targeting PROTACs, such as PROTAC AR-NTD degrader 1 and BWA-522, and DBD-targeting PROTACs, like MTX-23, have demonstrated the ability to degrade both full-length AR and AR-V7. mdpi.commedchemexpress.comnih.govumich.edu This makes them a potentially more effective treatment for castration-resistant prostate cancer (CRPC) where AR-Vs are often expressed. nih.govnih.gov For instance, this compound has been shown to degrade AR-V7 in VCaP cells. medchemexpress.com Similarly, ITRI-PROTAC compounds that target the AR NTD effectively degrade both full-length AR and AR-V(ΔLBD) proteins. nih.govnih.gov
The development of PROTACs targeting the NTD has been challenging due to the intrinsically disordered nature of this domain, which lacks a well-defined binding pocket. annualreviews.orgnih.govaacrjournals.org However, the discovery of compounds that can bind to the NTD, such as EPI-002 and its derivatives, has paved the way for the design of NTD-targeting PROTACs. nih.govnih.gov
| Feature | AR-LBD Targeting PROTACs | AR-NTD Targeting PROTACs | AR-DBD Targeting PROTACs |
| Example(s) | ARV-110, ARCC-4, ARD-69 | This compound, BWA-522, ITRI-90 | MTX-23 |
| Target | Ligand-Binding Domain | N-Terminal Domain | DNA-Binding Domain |
| Degrades AR-Vs | No | Yes | Yes |
| Key Advantage | Well-established target, potent degradation of full-length AR. | Overcomes resistance from AR-Vs lacking the LBD. | Effective against AR-Vs and highly conserved across AR variants. |
| Key Challenge | Ineffective against LBD-lacking AR splice variants. | Intrinsically disordered nature of the NTD makes ligand design difficult. | Potential for off-target effects due to the conserved nature of the DBD. |
Challenges and Opportunities in the Further Development of Androgen Receptor N-Terminal Domain Degraders
The development of AR NTD degraders faces several hurdles, primarily stemming from the intrinsically disordered nature of the NTD. annualreviews.orgnih.govfrontiersin.org This lack of a stable, defined three-dimensional structure makes the rational design of high-affinity binders a significant challenge. nih.govnih.gov Overcoming this requires innovative screening and design strategies to identify effective ligands.
Another challenge lies in the pharmacokinetic properties of these degraders. PROTACs are larger molecules than traditional small-molecule inhibitors, which can lead to issues with cell permeability and oral bioavailability. annualreviews.orgnih.gov Optimizing the linker between the AR-NTD binder and the E3 ligase ligand is crucial for achieving desirable drug-like properties. acs.org
Despite these challenges, there are significant opportunities for advancement. The ability of NTD degraders to target all forms of the AR, including splice variants, represents a major opportunity to overcome resistance to current therapies. nih.govaacrjournals.org This is a critical unmet need in the treatment of advanced prostate cancer. nih.govitri.org.tw
Furthermore, the development of more potent and specific NTD binders will drive the creation of more effective degraders. The identification of novel binding pockets within the NTD through computational modeling and experimental techniques could unlock new avenues for drug design. aacrjournals.org There is also an opportunity to improve the delivery of these large molecules, potentially through the use of nanoparticle-based systems, to enhance their therapeutic index. nih.gov
Exploration of Novel E3 Ligase Platforms for Enhanced Androgen Receptor Degradation
The majority of AR-targeting PROTACs, including those targeting the NTD, utilize the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases. mdpi.comannualreviews.org While these have proven effective, exploring a wider range of E3 ligases offers the potential for enhanced and more selective AR degradation. mdpi.com The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns that could be exploited to improve the therapeutic window of PROTACs. mdpi.commdpi.com
Different E3 ligases can lead to varying degrees of protein degradation, even with the same target ligand and linker. mdpi.com For instance, the MDM2 E3 ligase has been shown to interact with the AR's N-terminal domain and mediate its degradation. mdpi.comembopress.org Similarly, the E3 ligase CHIP (C-terminus of Hsp70-interacting protein) has been implicated in AR degradation. nih.gov Other E3 ligases like SPOP and SIAH2 are also known to poly-ubiquitinate AR, marking it for proteasomal degradation. life-science-alliance.org
Recruiting these alternative E3 ligases could offer several advantages. It might lead to more efficient degradation in specific cancer cell types that express high levels of a particular E3 ligase. mdpi.com It could also help to overcome potential resistance mechanisms that might arise from the downregulation or mutation of VHL or CRBN. The development of ligands for these novel E3 ligases is a key area of ongoing research.
| E3 Ligase | Role in AR Degradation | PROTAC Application |
| VHL | Commonly recruited by PROTACs for AR degradation. mdpi.com | Used in several AR PROTACs, including ARD-61 and ARD-266. annualreviews.orgmdpi.com |
| CRBN | Another frequently used E3 ligase in PROTAC design. mdpi.com | Utilized in PROTACs like ARV-110 and BWA-522. biorxiv.orgmdpi.com |
| MDM2 | Interacts with the AR NTD and promotes its degradation. mdpi.comembopress.org | Nutlin-based ligands have been used to recruit MDM2 in PROTACs. mdpi.com |
| CHIP | Activation of CHIP can induce AR degradation. nih.gov | Represents a potential target for novel PROTAC development. nih.gov |
| SPOP | Can poly-ubiquitinate AR for degradation. life-science-alliance.org | An underexplored E3 ligase for AR-targeting PROTACs. |
| SIAH2 | Promotes AR degradation through poly-ubiquitination. life-science-alliance.org | Offers another potential avenue for tissue-specific AR degradation. |
Integration of Emerging Technologies, such as Artificial Intelligence and Machine Learning, in Rational PROTAC Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery, and their application to PROTAC design holds immense promise. biorxiv.orgnih.govnih.gov These computational approaches can accelerate the design and optimization of AR-NTD degraders by addressing some of the key challenges in their development. nih.gov
One of the primary applications of AI is in the prediction of the degradation capacity of PROTACs. biorxiv.org For instance, the AiPROTAC model has been developed to predict the efficacy of PROTACs and has been used to design a novel AR degrader, PROTAC GT19, with enhanced degradation capabilities compared to existing compounds. biorxiv.orgbiorxiv.org Such models can screen vast virtual libraries of potential PROTACs, prioritizing those with the highest likelihood of success for synthesis and experimental testing. biorxiv.org
Unmet Research Needs and Translational Implications for Androgen Receptor N-Terminal Domain Targeting PROTACs
Despite the promise of AR-NTD targeting PROTACs, several unmet research needs must be addressed to translate these molecules into effective clinical therapies. A primary need is a deeper understanding of the biology of the AR-NTD. nih.govfrontiersin.org Further research into its structure, function, and interactions will be crucial for the design of more potent and selective degraders. bioscientifica.com
There is also a need to develop more robust preclinical models that accurately reflect the heterogeneity of prostate cancer. itri.org.tw This includes models that express various AR splice variants and harbor different resistance mechanisms. Testing NTD degraders in these models will provide a more accurate prediction of their clinical efficacy. itri.org.tw
The long-term effects of complete and sustained AR degradation are not yet fully understood. Research is needed to investigate potential on-target and off-target toxicities and to establish the optimal therapeutic window for these degraders. nih.gov Additionally, identifying biomarkers that can predict which patients are most likely to respond to NTD-targeting therapies is a critical translational goal. hematologyandoncology.net
The successful clinical development of an AR-NTD degrader would have significant implications for the treatment of prostate cancer. frontiersin.org It could provide a new therapeutic option for patients who have developed resistance to current anti-androgen therapies, particularly those whose tumors are driven by AR splice variants. nih.govaacrjournals.org This could lead to improved outcomes for a patient population with a significant unmet medical need. itri.org.tw
Q & A
Q. What is the molecular mechanism by which PROTAC AR-NTD degrader 1 induces degradation of androgen receptor (AR) isoforms, and how does this differ from traditional AR antagonists?
Answer: this compound is a heterobifunctional molecule that binds both the N-terminal domain (NTD) of AR/AR-V7 and an E3 ubiquitin ligase, forming a trimeric complex that triggers ubiquitination and proteasomal degradation of the target protein . Unlike traditional antagonists that block ligand-binding domains (LBDs), this PROTAC bypasses LBD mutations (common in resistance) by directly targeting the NTD, which is critical for AR transcriptional activity . Key experimental validation includes measuring DC50 values (e.g., 0.67–0.73 µM for AR-V7 in VCaP cells) and apoptosis assays in AR-dependent prostate cancer (PC) models .
Q. How does this compound achieve selectivity for AR-V7 over full-length AR (AR-FL) and other splice variants?
Answer: Selectivity arises from structural differences in the NTD of AR-V7 compared to AR-FL. This compound’s warhead is optimized to exploit these differences, as demonstrated by proteomic profiling and comparative degradation assays (e.g., 62.2% AR-V7 degradation at 1 µM vs. 40–50% for AR-FL) . Computational modeling of ternary complex stability (e.g., using Rosetta docking) further refines selectivity by minimizing off-target ligase engagement .
Q. What in vitro models are most appropriate for evaluating this compound efficacy?
Answer:
- Cell lines: VCaP (AR-V7-driven), LNCaP (AR-FL-driven), and enzalutamide-resistant 22Rv1 cells .
- Assays:
Advanced Research Questions
Q. How can linker composition and length influence the degradation efficiency and pharmacokinetics of this compound?
Answer: Linkers modulate membrane permeability, solubility, and ternary complex stability. For this compound:
- Optimal linker length balances steric compatibility between AR-NTD and E3 ligase (e.g., VHL or CRBN). Short, rigid linkers improve complex formation .
- Chameleonic linkers (e.g., PEG-based) enhance oral bioavailability by alternating between polar and nonpolar states, as shown in mouse models (40.5% oral bioavailability) .
Table 1: Linker Design Considerations
| Parameter | Impact on PROTAC Performance | Evidence Source |
|---|---|---|
| Length/Rigidity | Ternary complex stability | |
| Hydrophilicity | Solubility, biodistribution | |
| Metabolic Stability | Half-life in vivo |
Q. What methodologies resolve contradictions in this compound’s DC50 and IC50 values across cell lines?
Answer: Discrepancies arise from variable ubiquitin-proteasome activity or AR dependency. Strategies include:
Q. How can computational modeling predict and optimize this compound’s efficacy in vivo?
Answer:
- Ternary complex modeling (e.g., HREMD simulations) identifies productive orientations of SMARCA2 lysines relative to E2-ubiquitin .
- AI-driven platforms (e.g., DeepPROTACs) predict degradation efficiency by training on structural and proteomic datasets .
Table 2: Computational Tools for PROTAC Optimization
| Tool/Method | Application | Reference |
|---|---|---|
| Rosetta Docking | Ternary complex prediction | |
| HDX-MS | Conformational dynamics analysis | |
| DeepPROTACs | Degradation efficacy prediction |
Q. What strategies address the "hook effect" observed in this compound dose-response studies?
Answer: The hook effect (reduced efficacy at high concentrations) is mitigated by:
- Pharmacokinetic optimization to maintain plasma concentrations below saturation thresholds.
- Linker engineering to enhance cooperativity between warhead and E3 ligase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
